(5-(Aminomethyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(Aminomethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H9BN2O2 and a molecular weight of 151.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an aminomethyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal to selectively activate the ortho position of a pyridine ring, allowing for the subsequent introduction of a boronic acid group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
(5-(Aminomethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various aminomethyl derivatives.
Scientific Research Applications
(5-(Aminomethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Aminomethyl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis . In biological systems, boronic acids can inhibit enzymes by interacting with active site residues, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pinacol Boronic Esters: These are boronic acid derivatives with a pinacol protecting group, used in similar applications but with different reactivity profiles.
Phenylboronic Acid: A simpler boronic acid derivative used in similar sensing and coupling reactions.
Methylboronic Acid: Another boronic acid derivative with a methyl group, used in various synthetic applications.
Uniqueness
(5-(Aminomethyl)pyridin-3-yl)boronic acid is unique due to the presence of both an aminomethyl group and a pyridine ring, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological molecules or specific catalytic activities.
Properties
IUPAC Name |
[5-(aminomethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H,2,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPJPLIAIHOUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CN)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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